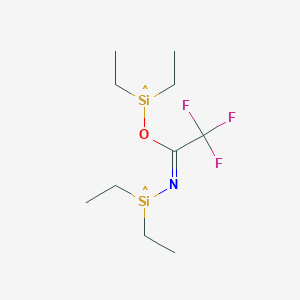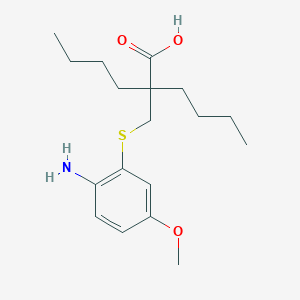
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid is an organic compound with the molecular formula C18H29NO3S. It is characterized by the presence of an amino group, a methoxy group, and a thioether linkage attached to a hexanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-5-methoxybenzenethiol and 2-butylhexanoic acid.
Thioether Formation: The thiol group of 2-amino-5-methoxybenzenethiol reacts with a suitable alkylating agent to form the thioether linkage.
Coupling Reaction: The thioether intermediate is then coupled with 2-butylhexanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups may participate in hydrogen bonding or electrostatic interactions with biological molecules, while the thioether linkage can modulate the compound’s reactivity and stability. These interactions can influence various cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a thioether linkage.
5-Amino-2-methoxypyridine: Contains an amino and methoxy group but with a pyridine ring instead of a benzene ring.
Uniqueness
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H29NO3S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-[(2-amino-5-methoxyphenyl)sulfanylmethyl]-2-butylhexanoic acid |
InChI |
InChI=1S/C18H29NO3S/c1-4-6-10-18(17(20)21,11-7-5-2)13-23-16-12-14(22-3)8-9-15(16)19/h8-9,12H,4-7,10-11,13,19H2,1-3H3,(H,20,21) |
InChI Key |
TYEZUXMOFGKKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CSC1=C(C=CC(=C1)OC)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


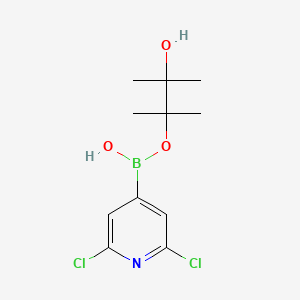
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)

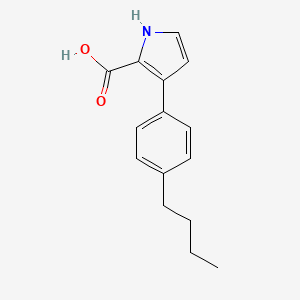
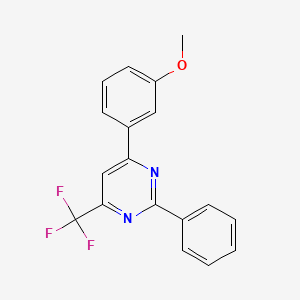

![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
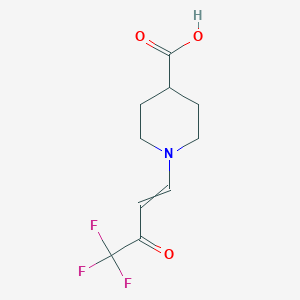
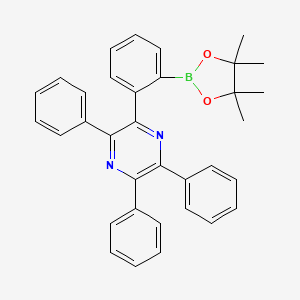
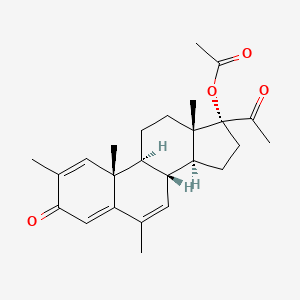
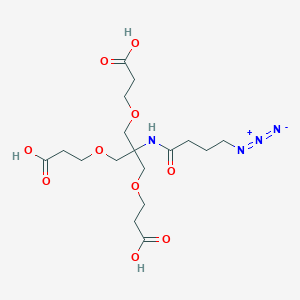
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)

